![molecular formula C14H10ClN3OS B2966235 7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-58-7](/img/structure/B2966235.png)
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a pyridin-2-ylmethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable base.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its reactivity, enabling the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyridinyl Derivatives: Compounds with pyridinyl groups attached to different heterocyclic cores.
Thioquinazolinones: Compounds with similar sulfanylidene groups but different core structures.
Uniqueness
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core, a pyridin-2-ylmethyl group, and a sulfanylidene group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-11-12(7-9)17-14(20)18(13(11)19)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVZYVVOGVQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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